methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl to produce the key intermediate . The synthetic route can be summarized as follows:
Iodization: 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using NIS.
Protection: The NH group of the intermediate is protected using PMB-Cl.
Final Step: The protected intermediate undergoes further reactions to yield this compound.
Chemical Reactions Analysis
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include N-iodosuccinimide (NIS), PMB-Cl, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in research to understand its interactions with various biological targets and pathways.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound binds to the kinase domain of TRKs, leading to the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives. Some similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have different substituents and may exhibit different biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
ZSBSLAQCZIGXNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NC2=NNC(=C12)Br |
Origin of Product |
United States |
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